![molecular formula C17H18N2O2 B395190 2-[(4-フェニルピペラジン-1-イル)カルボニル]フェノール CAS No. 2392-46-3](/img/structure/B395190.png)

2-[(4-フェニルピペラジン-1-イル)カルボニル]フェノール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(4-Phenylpiperazin-1-yl)carbonyl]phenol is a chemical compound with the molecular formula C17H18N2O2 . It is also known by its IUPAC name (2-hydroxyphenyl)-(4-phenylpiperazin-1-yl)methanone.

Synthesis Analysis

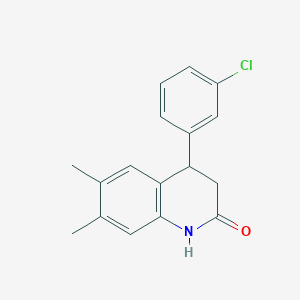

The synthesis of 2-[(4-Phenylpiperazin-1-yl)carbonyl]phenol and its derivatives has been reported in the literature . For example, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) .Molecular Structure Analysis

The molecular structure of 2-[(4-Phenylpiperazin-1-yl)carbonyl]phenol consists of a phenylpiperazine skeleton, which is a piperazine bound to a phenyl group .科学的研究の応用

アルツハイマー病(AD)治療のためのアセチルコリンエステラーゼ阻害

- 化合物活性: 研究者らは、潜在的なAChEIsとして、2-[(4-フェニルピペラジン-1-イル)カルボニル]フェノール誘導体のシリーズを設計・合成しました。その中で、化合物6gはAChEに対して強力な阻害活性(IC50は0.90μM)を示し、ブチリルコリンエステラーゼ(BuChE)に対しては弱い阻害活性(IC50は7.53μM)を示しました。 この選択性は、AD治療薬開発の有望なリード化合物であることを示唆しています .

- 阻害メカニズム: 化合物6gは、競合的阻害と非競合的阻害を組み合わせた混合型阻害剤として作用します .

作用機序

Target of Action

The primary target of the compound 2-[(4-Phenylpiperazin-1-yl)carbonyl]phenol is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition can enhance cognitive functions .

Mode of Action

The compound interacts with AChE by inhibiting its activity . This inhibition is achieved through a mixed-type mechanism involving both competitive and non-competitive inhibition . The compound binds to the active site of AChE, preventing it from hydrolyzing ACh . This results in an increase in the concentration of ACh, which can enhance cognition functions .

Biochemical Pathways

The inhibition of AChE leads to an increase in the concentration of ACh, a neurotransmitter that plays a vital role in learning and memory . This increase in ACh can enhance cognition functions, making this compound potentially useful in the treatment of Alzheimer’s disease (AD) .

Pharmacokinetics

The compound’s molecular weight of 28136 suggests that it may have suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for bioavailability

Result of Action

The inhibition of AChE by 2-[(4-Phenylpiperazin-1-yl)carbonyl]phenol results in an increase in the concentration of ACh . This can enhance cognition functions, potentially alleviating symptoms of AD such as memory impairment and cognitive decline .

生化学分析

Biochemical Properties

2-[(4-Phenylpiperazin-1-yl)carbonyl]phenol has been found to interact with acetylcholinesterase (AChE), a key enzyme involved in neurotransmission . It acts as an inhibitor of AChE, thereby affecting the breakdown of acetylcholine, a neurotransmitter essential for memory and cognition .

Cellular Effects

The inhibition of AChE by 2-[(4-Phenylpiperazin-1-yl)carbonyl]phenol can influence various cellular processes. By preventing the breakdown of acetylcholine, it can potentially enhance cholinergic neurotransmission, which plays a crucial role in learning and memory .

Molecular Mechanism

The molecular mechanism of action of 2-[(4-Phenylpiperazin-1-yl)carbonyl]phenol involves binding to AChE and inhibiting its activity . This inhibition is a mixed-type, involving both competitive and non-competitive inhibition . This means that the compound can bind to both the active site of the enzyme and to an allosteric site, changing the enzyme’s conformation and reducing its activity .

特性

IUPAC Name |

(2-hydroxyphenyl)-(4-phenylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c20-16-9-5-4-8-15(16)17(21)19-12-10-18(11-13-19)14-6-2-1-3-7-14/h1-9,20H,10-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHGADGSCOCIER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,1,3-benzothiadiazol-5-ylmethyl)sulfanyl]-N-phenylacetamide](/img/structure/B395108.png)

![1-Cinnamyl-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B395110.png)

![1-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B395111.png)

![[4-(2-Methyl-piperidine-1-sulfonyl)-phenyl]-(2-methyl-piperidin-1-yl)-methanone](/img/structure/B395116.png)

![ethyl 3-[(4-bromoanilino)carbonyl]-2-{[(2-methylphenoxy)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B395118.png)

![N-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B395119.png)

![(2E)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinylidene]-1,2-diphenylethanone](/img/structure/B395125.png)